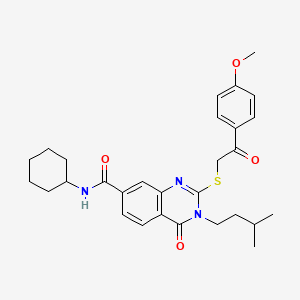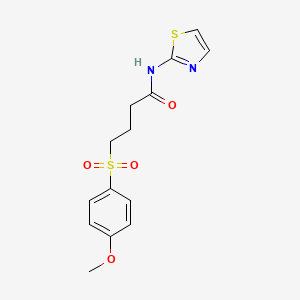
4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a sulfonyl group, a thiazolyl group, and a butanamide group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the butanamide group . The synthesis could potentially involve techniques such as Suzuki coupling or Grignard addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Derivatives of the compound, especially those incorporating a sulfonamide thiazole moiety, have been synthesized and tested for their anticonvulsant activities. Certain compounds demonstrated significant protective effects against induced convulsions, highlighting their potential as anticonvulsant agents. The specific derivative "4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide" showed notable anticonvulsive effects, suggesting a promising avenue for further pharmaceutical development (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment
Another application involves a new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, which exhibits high singlet oxygen quantum yield. These properties are crucial for photodynamic therapy (PDT), a treatment modality for cancer. This derivative demonstrates potential as a Type II photosensitizer for cancer treatment, thanks to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
The compound and its related structures serve as key building blocks in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These materials are vital for the development of molecular wires, which are integral components in the fabrication of molecular electronic devices (Stuhr-Hansen et al., 2005).
Proton Exchange Membranes
A novel sulfonated side-chain grafting unit containing the compound has been synthesized for use in proton exchange membranes (PEMs) for fuel cell applications. These comb-shaped sulfonated polymers exhibit high proton conductivity, making them excellent materials for PEM fuel cells, which are critical for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Nonlinear Optical Materials
Derivatives containing the azo sulfonamide chromophores have been explored for their applications in nonlinear optical (NLO) materials. These materials are significant for their use in optical data storage, photonic switching, and electro-optic modulation, which are essential for advanced optical and photonic technologies (Kucharski et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-20-11-4-6-12(7-5-11)22(18,19)10-2-3-13(17)16-14-15-8-9-21-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGQESQMGGADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
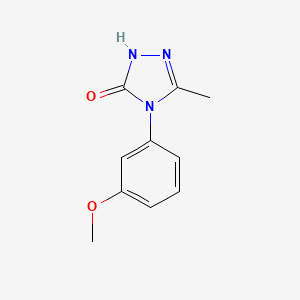
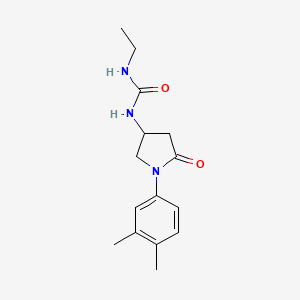

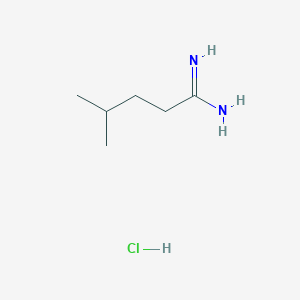
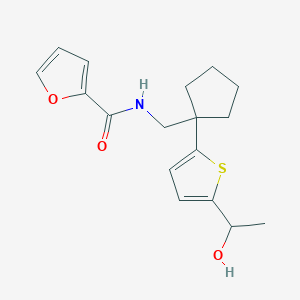
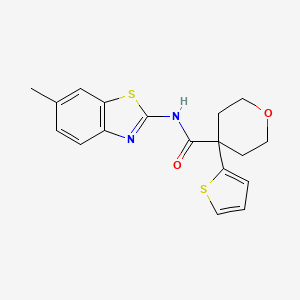

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

